N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a sulfonyl group, and a fluorophenyl group
Scientific Research Applications
N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfonyl chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazepane ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached through a sulfonation reaction, often using reagents like sulfur trioxide or chlorosulfonic acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- N-(4-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the thiazepane ring, which is less common compared to piperazine derivatives. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[4-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-14(23)21-15-6-8-16(9-7-15)29(26,27)22-11-10-19(28(24,25)13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNCBGXXSZMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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